[1,3]Dioxolo[4,5-g]quinazolin-8-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-g]quinazolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of mono-propargylated aromatic ortho-diamines, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation . The reaction can be conducted using stannic chloride or indium (III) chloride under aerobic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-g]quinazolin-8-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,3]Dioxolo[4,5-g]quinazolin-8-amine is used as a scaffold for the synthesis of various heterocyclic compounds
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial agent . It has been investigated for its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen . Additionally, it has been studied for its potential anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-g]quinazolin-8-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation . Additionally, molecular docking studies have revealed its potential to interact with the GABA A receptor, suggesting its use as an anticonvulsant .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-ones: These compounds share a similar quinazoline core and have been studied for their antimicrobial and anticancer properties.
[1,3]Dioxolo-chromeno[2,3-b]pyridines: These compounds have shown potential as anti-seizure agents and share a similar dioxolo structure.
Uniqueness
[1,3]Dioxolo[4,5-g]quinazolin-8-amine is unique due to its specific dioxolo-quinazoline structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to inhibit biofilm formation and interact with the GABA A receptor sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-g]quinazolin-8-amine |
InChI |
InChI=1S/C9H7N3O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
YWOZVBGEIZKZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)N |
Origin of Product |
United States |
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